Superior Potency in Formalin-Induced Persistent Pain Model (Direct Comparison)
In the formalin test of persistent pain in rats, LY389795, LY379268, and LY354740 all attenuated late-phase paw-licking behavior in a dose-dependent manner. The order of potency was LY389795 > LY379268 > LY354740 [1]. This rank order was observed in the absence of overt neuromuscular deficits, as measured by rotorod performance [1]. The effect was reversed by the selective mGlu2/3 antagonist LY341495, confirming mechanism-based analgesia [1].
| Evidence Dimension | Potency rank order in formalin-induced persistent pain model |
|---|---|
| Target Compound Data | LY389795 (most potent) |
| Comparator Or Baseline | LY379268 (intermediate potency) and LY354740 (least potent) |
| Quantified Difference | Potency rank order: LY389795 > LY379268 > LY354740 |
| Conditions | Rat formalin test (late-phase paw licking); intraperitoneal administration |
Why This Matters
For researchers modeling persistent pain, LY389795 provides the highest potency among this series, potentially enabling lower dosing and reduced off-target engagement.
- [1] Simmons, R. M., Webster, A. A., Kalra, A. B., & Iyengar, S. (2002). Group II mGluR receptor agonists are effective in persistent and neuropathic pain models in rats. Pharmacology Biochemistry and Behavior, 73(2), 419-427. DOI: 10.1016/s0091-3057(02)00849-3 View Source
